molecular formula C23H24N2O B1680222 NSC 42834 CAS No. 195371-52-9

NSC 42834

Cat. No.: B1680222
CAS No.: 195371-52-9
M. Wt: 344.4 g/mol
InChI Key: SETYDCSRABYHSW-UHFFFAOYSA-N
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Description

It is known for its ability to inhibit the autophosphorylation of both wild-type JAK2 and the JAK2-V617F mutant in a dose-dependent manner . This compound has shown significant potential in scientific research, particularly in the fields of oncology and hematology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 42834 involves multiple steps, starting with the preparation of the core structure. The compound is synthesized through a series of reactions that include the formation of key intermediates, followed by their functionalization to achieve the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. The production is carried out under controlled conditions to maintain the quality and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

NSC 42834 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

NSC 42834 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway.

    Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.

    Medicine: Explored as a potential therapeutic agent for treating myeloproliferative disorders and other cancers.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

NSC 42834 exerts its effects by specifically inhibiting the autophosphorylation of JAK2. This inhibition disrupts the JAK/STAT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cells expressing the JAK2-V617F mutation. The compound targets the ATP-binding site of JAK2, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC 42834 is unique due to its high specificity for JAK2 and its ability to inhibit both wild-type and mutant forms of the kinase. This specificity makes it a valuable tool for studying the JAK/STAT pathway and developing targeted therapies for diseases involving JAK2 mutations .

Properties

IUPAC Name

2-methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-23(15-13-20-11-5-7-17-24-20,16-14-21-12-6-8-18-25-21)22(26)19-9-3-2-4-10-19/h2-12,17-18H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETYDCSRABYHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285798
Record name JAK2 Inhibitor V, Z3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195371-52-9
Record name JAK2 Inhibitor V, Z3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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